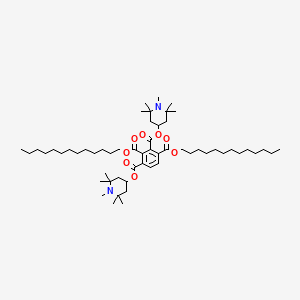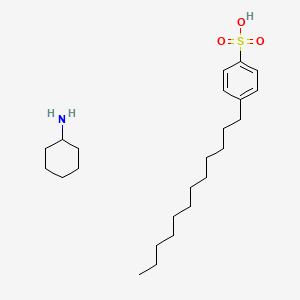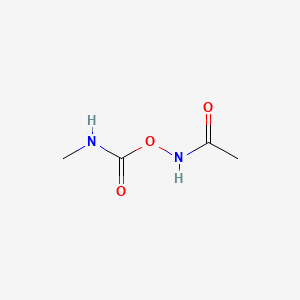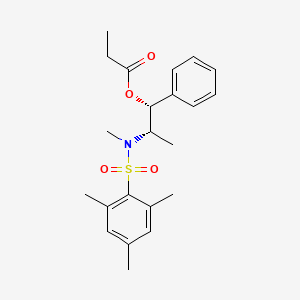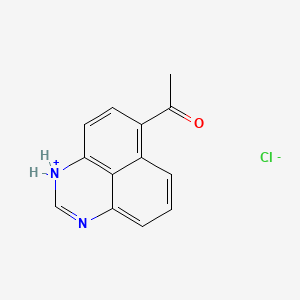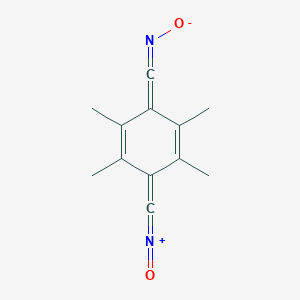
1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N'-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide is a chemical compound with a unique structure and properties. It is a derivative of 1,4-benzenedicarbonitrile, where the benzene ring is substituted with four methyl groups at positions 2, 3, 5, and 6, and the nitrile groups are oxidized to N,N’-dioxide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide typically involves the oxidation of 1,4-benzenedicarbonitrile, 2,3,5,6-tetramethyl-. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the N,N’-dioxide groups back to nitrile groups.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Higher oxidized derivatives.
Reduction: 1,4-benzenedicarbonitrile, 2,3,5,6-tetramethyl-.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide involves its interaction with molecular targets such as enzymes and receptors. The N,N’-dioxide groups can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzenedicarbonitrile, 2,3,5,6-tetrafluoro-: A similar compound where the methyl groups are replaced with fluorine atoms.
1,4-Benzenedicarbonitrile: The parent compound without any substituents on the benzene ring.
1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-: The precursor compound without the N,N’-dioxide groups.
Uniqueness
1,4-Benzenedicarbonitrile, 2,3,5,6-tetramethyl-, N,N’-dioxide is unique due to the presence of both methyl groups and N,N’-dioxide groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
2904-60-1 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
InChI |
InChI=1S/C12H12N2O2/c1-7-8(2)12(6-14-16)10(4)9(3)11(7)5-13-15/h1-4H3 |
Clave InChI |
RPJCZVIYUCJOSA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C=[N+]=O)C(=C(C1=C=N[O-])C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





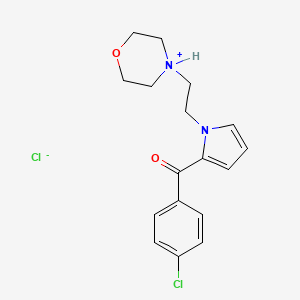

![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)

